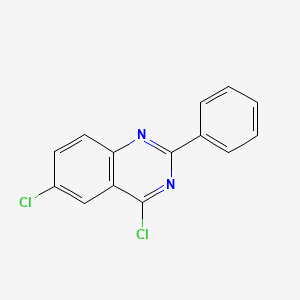

4,6-Dichloro-2-phenylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHJBONTKQNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327014 | |

| Record name | 4,6-dichloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-93-9 | |

| Record name | 4,6-Dichloro-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54665-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dichloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-2-phenylquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form multiple hydrogen bonds allow for high-affinity interactions with a variety of biological targets. This has led to the successful development of numerous quinazoline-containing drugs, particularly in the field of oncology.[1][2][3][4] Notable examples include gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer.[3][5] The versatility of the quinazoline ring system, allowing for substitution at various positions, provides a rich molecular landscape for the design of novel therapeutic agents with tailored specificities and improved pharmacological profiles.[6][7] This guide focuses on a specific derivative, 4,6-dichloro-2-phenylquinazoline, providing a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 54665-93-9 | [8][9] |

| Molecular Formula | C₁₄H₈Cl₂N₂ | [10] |

| Molecular Weight | 275.14 g/mol | [11] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not explicitly available | N/A |

| Boiling Point | Not explicitly available | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF (Predicted) | N/A |

Synthesis of this compound: A Proposed Protocol

Conceptual Synthesis Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 4,6-DICHLORO-2-PHENYL-QUINAZOLINE CAS#: 54665-93-9 [m.chemicalbook.com]

- 9. 54665-93-9|this compound|BLD Pharm [bldpharm.com]

- 10. 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Structure and Utility of 4,6-Dichloro-2-phenylquinazoline

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the landscape of medicinal chemistry. Its rigid, planar nature and versatile synthetic accessibility have made it the foundation for a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties[1][2][3][4]. Several quinazoline derivatives have been successfully developed into clinically approved drugs, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib[3][5].

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of its substituents—a phenyl group at the C2 position and chlorine atoms at the C4 and C6 positions—creates a molecule that is not only a target of interest itself but, more importantly, a versatile intermediate for the synthesis of extensive compound libraries. The chloro substituents, particularly at the C4 position, serve as reactive handles for introducing diverse functionalities, making this scaffold a cornerstone for structure-activity relationship (SAR) studies. This document provides a comprehensive technical overview of its structure, synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Physicochemical Properties

The foundational identity of this compound is defined by its unique arrangement of atoms and the resulting physical characteristics. These properties are critical for its handling, formulation, and analysis in any research and development context.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54665-93-9 | [6][7] |

| Molecular Formula | C₁₄H₈Cl₂N₂ | - |

| Molecular Weight | 275.14 g/mol | - |

| Appearance | Solid (Predicted) | [8] |

| Boiling Point | 326.5 ± 42.0 °C (Predicted) | [9] |

| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [9] |

| Storage Conditions | Sealed in dry, Room Temperature | [9] |

Synthesis and Mechanistic Rationale

The synthesis of the quinazoline core is well-established, with the Niementowski quinazoline synthesis being a classic and widely used method that typically involves the reaction of anthranilic acids with amides.[10][11] For this compound, a common and efficient strategy involves a two-step process starting from a substituted precursor, followed by a chlorination step. This approach provides a high degree of control and generally good yields.

A plausible and field-proven synthetic pathway begins with the cyclization to form a quinazolinone intermediate, which is subsequently chlorinated.

Plausible Synthetic Pathway:

-

Step 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one. This intermediate is formed via the condensation of 5-chloro-2-aminobenzamide with benzaldehyde. This reaction can be catalyzed by an oxidizing agent like iodine in a suitable solvent such as ethanol.

-

Step 2: Chlorination to this compound. The hydroxyl group of the quinazolinone tautomer at the C4 position is converted to a chloro group. This is a crucial step for activating the molecule for further derivatization. The reagent of choice for this transformation is typically a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often under reflux conditions.[3][12] Phosphorus oxychloride is particularly effective as it acts as both the reagent and, in some cases, the solvent, driving the reaction to completion.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative, self-validating procedure adapted from established methods for synthesizing substituted 4-chloroquinazolines.[3][12]

Step 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one

-

To a solution of 5-chloro-2-aminobenzamide (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol, add iodine (I₂) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for approximately 5 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the crude 6-chloro-2-phenylquinazolin-4(3H)-one. The product can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of this compound

-

Suspend the crude 6-chloro-2-phenylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Heat the mixture to reflux (approximately 90-110 °C) for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the chemical structure of this compound is unequivocally achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.5-8.5 ppm). | Protons on the quinazoline core and the 2-phenyl ring will appear as distinct multiplets or doublets, with chemical shifts influenced by the electron-withdrawing chloro and nitrogen atoms. |

| ¹³C NMR | Signals >120 ppm. | All carbons are sp² hybridized. Key signals include those for C-Cl carbons, quaternary carbons of the fused ring system, and the carbons of the phenyl substituent. The C4 carbon will be significantly deshielded. |

| IR Spectroscopy | ~1610-1650 cm⁻¹ (C=N stretch)~1450-1600 cm⁻¹ (C=C aromatic stretch)~1000-1100 cm⁻¹ (C-Cl stretch) | These absorption bands are characteristic of the quinazoline core, the aromatic rings, and the carbon-chlorine bonds, respectively.[13] |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 274.Characteristic isotopic pattern (M⁺, M+2, M+4). | The molecular weight is 275.14. The presence of two chlorine atoms will produce a distinctive isotopic cluster with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule. |

Chemical Reactivity: The C4-Position as a Nucleophilic Hotspot

The chemical behavior of this compound is dominated by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring system makes the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[14] This feature is the cornerstone of its utility as a synthetic intermediate.

The chlorine atom at C4 is a good leaving group and can be readily displaced by a wide variety of nucleophiles, most commonly primary and secondary amines.[15] This reaction is the principal method for generating libraries of 4-aminoquinazoline derivatives, a chemical class renowned for its kinase inhibitory activity.[15] The C6-chloro substituent is significantly less reactive towards nucleophilic substitution under standard conditions, allowing for regioselective functionalization at the C4 position.[14]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 54665-93-9|this compound|BLD Pharm [bldpharm.com]

- 7. 4,6-DICHLORO-2-PHENYL-QUINAZOLINE CAS#: 54665-93-9 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4,6-DICHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE CAS#: 885277-47-4 [amp.chemicalbook.com]

- 10. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. mdpi.com [mdpi.com]

- 15. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 4,6-Dichloro-2-phenylquinazoline

An In-depth Technical Guide to 4,6-Dichloro-2-phenylquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Date: January 7, 2026

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound built upon the privileged quinazoline scaffold. The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2][3] This document details the chemical identity, physicochemical properties, a plausible synthetic pathway, and the prospective applications of this compound for professionals in chemical research and drug development. By synthesizing data from structurally analogous compounds, this guide offers field-proven insights into its potential as a valuable building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for all subsequent research and development activities, from synthesis to biological screening.

Nomenclature and Structure

The unambiguous identification of this compound is established through its standardized nomenclature and structural representation.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₈Cl₂N₂[5]

-

Synonyms: While less common, this compound may be referred to in databases simply by its CAS number or as a derivative within the quinazoline class.

The molecular structure features a phenyl group at position 2 and chlorine atoms at positions 4 and 6 of the core quinazoline ring system. The chlorine at position 4 is particularly significant as it provides a reactive site for nucleophilic substitution, a key step in the diversification of this scaffold for drug discovery programs.

Caption: Chemical structure of this compound.

Physicochemical Data

The physicochemical properties are critical for determining appropriate solvents, storage conditions, and analytical methods. The data presented below is consolidated from chemical supplier databases.

| Property | Value | Source |

| Molecular Weight | 275.13 g/mol | [5] |

| Appearance | Solid (Predicted) | [6] |

| Boiling Point | 326.5±42.0 °C (Predicted) | [7] |

| Density | 1.441±0.06 g/cm³ (Predicted) | [7] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [5][6] |

Synthesis and Mechanistic Insights

Conceptual Synthesis Workflow

The synthesis logically proceeds in two key stages: formation of the 6-chloro-2-phenyl-4-quinazolone intermediate, followed by chlorination to yield the final product. This approach is adapted from synthetic routes for analogous dichloro-quinazoline and dichloro-quinoline derivatives.[8][9][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 54665-93-9|this compound|BLD Pharm [bldpharm.com]

- 5. 4,6-DICHLORO-2-PHENYL-QUINAZOLINE CAS#: 54665-93-9 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4,6-DICHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE CAS#: 885277-47-4 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis of the 2-Phenylquinazoline Scaffold

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 2-phenylquinazoline motif is a recurring feature in pharmacologically active molecules, making its efficient and versatile synthesis a topic of significant interest for researchers in drug discovery and development.[3] This guide provides a detailed exploration of the foundational synthetic routes to this valuable scaffold, focusing on the underlying mechanisms, experimental considerations, and comparative analysis of the most prevalent methodologies. We will delve into the classic and modern approaches, offering field-proven insights to guide researchers in selecting and executing the optimal synthetic strategy.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 2-phenylquinazoline ring system is typically achieved through the formation of two critical C-N bonds, creating the pyrimidine ring fused to a benzene core. The initial and most fundamental routes can be broadly classified based on the primary starting materials.

Caption: Overview of primary synthetic pathways to the 2-phenylquinazoline core.

Route A: Cyclization from 2-Aminobenzophenones

2-Aminobenzophenones are highly valuable and versatile precursors for a variety of nitrogen-containing heterocycles, including quinazolines.[4][5][6] Their structure provides a pre-installed phenyl group at the eventual C2 position and a ketone that can readily participate in cyclization.

A.1. Oxidative Annulation with Benzylamines

A prominent and efficient modern strategy involves the reaction of 2-aminobenzophenones with benzylamines. This approach leverages a C-H bond functionalization and intramolecular C-N bond formation, often under oxidative conditions.[7][8]

-

Mechanism: The reaction is typically initiated by the condensation of the 2-aminobenzophenone with the benzylamine to form an imine intermediate. Subsequently, an oxidant facilitates the intramolecular cyclization. Metal-free conditions using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant have proven highly effective.[7] The iodine likely facilitates the C-H amination process, leading to the dihydroquinazoline intermediate, which then aromatizes to the final product.[8]

Caption: Mechanistic workflow for the synthesis from 2-aminobenzophenones.

-

Causality in Reagent Choice: The use of an oxidant like TBHP or DDQ is critical for the dehydrogenation steps that lead to the aromatic quinazoline ring.[1] Catalysts such as iodine or ceric ammonium nitrate (CAN) activate the substrates and promote the key C-N bond formation under milder conditions than purely thermal methods.[7][8]

Route B: Condensation from Anthranilamides

The use of anthranilamide (2-aminobenzamide) is a classical and direct approach. The amide functionality provides one nitrogen and the aniline amine provides the second, which cyclize with a one-carbon unit, typically an aldehyde.

B.1. Reaction with Benzaldehydes

This is one of the most fundamental methods for constructing the quinazolinone core, which can then be converted to a quinazoline, although direct routes to quinazolines exist.[9][10] The common pathway involves a p-toluenesulfonic acid (p-TsOH) catalyzed cyclocondensation to form a 2,3-dihydroquinazolin-4(1H)-one, which is subsequently oxidized.[11]

-

Mechanism: The reaction begins with the nucleophilic attack of the aniline nitrogen of anthranilamide onto the carbonyl of benzaldehyde, forming a Schiff base (imine) after dehydration. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the aromatic quinazolinone.[11][12] Modern protocols often use metal-free aerobic oxidation to achieve the final aromatization step, enhancing the green credentials of the synthesis.[10]

-

Expert Insight: While this route is straightforward, controlling the oxidation state can be a challenge. The choice of oxidant is key; strong oxidants can lead to side products, whereas insufficient oxidation results in contamination with the dihydro intermediate. Phenyliodine diacetate (PIDA) is an effective oxidant for this transformation under mild conditions.[11]

Route C: Multi-Component Syntheses from 2-Aminobenzonitriles

Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency and ability to build molecular complexity in a single step. 2-Aminobenzonitriles serve as excellent starting points for such strategies.

C.1. Palladium-Catalyzed Three-Component Reaction

A notable example is the palladium-catalyzed tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[8] This method allows for the introduction of diverse substituents onto the quinazoline scaffold.

-

Mechanism: The reaction likely proceeds through an initial condensation of the 2-aminobenzonitrile with the aldehyde to form an imine. The palladium catalyst then facilitates a Suzuki-type coupling with the arylboronic acid at the nitrile position, followed by intramolecular cyclization and aromatization to yield the 2,4-disubstituted quinazoline. The tolerance for bromo and iodo groups in this method provides flexibility for further synthetic modifications.[8]

Comparative Analysis of Core Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to functional groups.

| Synthetic Route | Starting Materials | Key Reagents/Conditions | General Yield Range | Advantages | Disadvantages |

| A: From 2-Aminobenzophenone | 2-Aminobenzophenone, Benzylamine | I₂/TBHP or CAN/TBHP; 80-90 °C[7][8] | 60-95% | High yields, readily available starting materials, good functional group tolerance.[7] | Requires pre-functionalized ketone precursor; can involve transition metals or oxidants. |

| B: From Anthranilamide | Anthranilamide, Benzaldehyde | Acid catalyst (p-TsOH), then oxidant (PIDA, O₂)[11] | 40-90% | Atom-economical, uses simple precursors, amenable to one-pot procedures.[11] | Often produces quinazolinone intermediate requiring further steps; can have lower yields for some substrates.[10] |

| C: From 2-Aminobenzonitrile | 2-Aminobenzonitrile, Aldehyde, Arylboronic Acid | Pd catalyst, base; tandem reaction[8] | 50-85% | High convergence, builds complexity quickly, allows for diverse substitution.[8] | Requires a transition metal catalyst, potentially sensitive reagents (boronic acids). |

Detailed Experimental Protocols

The following protocols are representative examples derived from authoritative sources, providing a practical guide for laboratory execution.

Protocol 1: Synthesis of 2-Phenylquinazoline from 2-Aminobenzophenone and Benzylamine[7]

This protocol is based on the metal-free, iodine-catalyzed oxidative cyclization method.

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Benzylamine (2.0 mmol)

-

Iodine (I₂) (0.1 mmol, 10 mol%)

-

Aqueous tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.0 mmol)

-

Acetonitrile (solvent, if needed, though neat conditions are often possible)

Procedure:

-

To a sealed reaction vial, add 2-aminobenzophenone (1.0 equiv) and benzylamine (2.0 equiv).

-

Add iodine (0.1 equiv) to the mixture.

-

Carefully add aqueous TBHP (2.0 equiv) to the vial.

-

Seal the vial and place it in a preheated oil bath at 90 °C.

-

Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 2-phenylquinazoline.

Protocol 2: One-Pot Synthesis of 2-Phenyl-4(3H)-quinazolinone from Anthranilamide and Benzaldehyde[11]

This protocol details the acid-catalyzed cyclization followed by PIDA-mediated oxidation.

Materials:

-

Anthranilamide (1.0 mmol)

-

Benzaldehyde (1.1 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 20 mol%)

-

Phenyliodine diacetate (PIDA) (1.2 mmol)

-

Tetrahydrofuran (THF) (5 mL)

Procedure:

-

In a round-bottom flask, dissolve anthranilamide (1.0 equiv) and benzaldehyde (1.1 equiv) in THF.

-

Add p-TsOH·H₂O (0.2 equiv) to the solution.

-

Reflux the mixture for 2-3 hours until the formation of the dihydroquinazolinone intermediate is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Add PIDA (1.2 equiv) in one portion to the flask.

-

Stir the reaction at room temperature for an additional 1-2 hours.

-

Once the oxidation is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude solid from ethanol or purify by column chromatography to yield the pure 2-phenyl-4(3H)-quinazolinone.

Conclusion

The synthesis of the 2-phenylquinazoline scaffold is well-established, with several robust and reliable routes available to the modern chemist. The classical condensation of anthranilamides with aldehydes remains a viable and economical option, particularly for the synthesis of related quinazolinones. However, modern methods, such as the oxidative cyclization of readily available 2-aminobenzophenones and benzylamines, offer superior yields and operational simplicity under often metal-free conditions. For rapid access to diverse analogues, multi-component strategies starting from precursors like 2-aminobenzonitriles represent the state-of-the-art in terms of efficiency. The selection of an optimal route will ultimately be guided by the specific synthetic target, available resources, and desired scale of the reaction.

References

-

Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C−H Functionalization. Organic Letters, 12(12), 2841–2843. [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785895. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

-

Nguyen, V. T. B., Tran, D. P., Nguyen, T. T., & Le, H. V. (2023). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. ResearchGate. [Link]

-

Rao, V. R., et al. (2015). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

-

Dwivedi, A. R., Rawat, S. S., Kumar, V., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278–292. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2-phenyl quinazoline. [Link]

-

ResearchGate. (n.d.). Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H). [Link]

-

ResearchGate. (n.d.). Comparison of the synthesis of 2-phenyl quinazolin-4(3H)-one with previously reported methods. [Link]

-

Larock, R. C., & Dong, X. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(10), 14389–14397. [Link]

-

MDPI. (2023). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. [Link]

-

Abd-El-Meguid, E. A., Naglah, A. M., Moustafa, G. O., Awad, H. M., & El-Kerdawy, A. M. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18635. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). 2-Aminobenzophenone as a Building Block in Organic Synthesis. Asian Journal of Organic & Medicinal Chemistry, 3(1), 2-10. [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]

-

Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [Link]

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloro-Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone in the development of targeted therapeutics, most notably in oncology.[1][2] The introduction of dichloro-substituents onto this framework profoundly modulates the molecule's physicochemical properties, reactivity, and biological activity. These modifications are not arbitrary; they are deliberate design choices aimed at enhancing target affinity, optimizing pharmacokinetic profiles, and overcoming drug resistance.

This guide provides an in-depth exploration of the physical and chemical properties of dichloro-substituted quinazolines. We will move beyond a simple cataloging of data to explain the underlying principles that govern these characteristics, offering field-proven insights into their synthesis, analysis, and application in drug development. The focus is on providing a practical and scientifically rigorous resource for researchers actively working with this important class of molecules.

Section 1: Structural Isomers and Physicochemical Properties

The placement of two chlorine atoms on the quinazoline ring system gives rise to numerous structural isomers, each with a unique set of properties. The most common and synthetically crucial isomers in drug discovery include 2,4-, 4,7-, and 6,8-dichloroquinazoline. The distinct electronic environment of each isomer directly influences its melting point, solubility, and acid-base characteristics.

Isomeric Variations

The substitution pattern dictates the molecule's overall polarity, crystal lattice packing, and reactivity. For instance, the 2,4-dichloro- isomer is highly activated for nucleophilic substitution, making it a cornerstone for building libraries of targeted inhibitors.[3] In contrast, substitutions on the benzene ring, such as in 4,7- or 6,8-dichloroquinazoline, primarily modulate properties like lipophilicity and target interaction at the periphery.

Solid-State Properties and Solubility

The solid-state characteristics of a compound are critical for formulation and handling. Dichloroquinazolines are typically white to yellow crystalline solids at room temperature.[4]

Table 1: Physicochemical Properties of Representative Dichloro-Substituted Quinazolines

| Compound/Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Ref. |

| 2,4-Dichloroquinazoline | C₈H₄Cl₂N₂ | 199.04 | 115 - 123 | White to yellow powder/solid | [4][5][6] |

| 4,7-Dichloro-6-nitroquinazoline | C₈H₃Cl₂N₃O₂ | 244.03 | 269.0 - 270.5 | Yellow solid | [7] |

| 2,4-Dichloro-7-fluoroquinazoline | C₈H₃Cl₂FN₂ | 217.02 | N/A | Crystalline solid | [8] |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | C₁₀H₈Cl₂N₂O₂ | 259.09 | N/A | Crystalline solid | [9] |

Solubility Profile: Solubility is a paramount consideration for both chemical reactions and biological assays.

-

Aqueous Solubility: Dichloroquinazolines are generally characterized by low aqueous solubility due to their rigid, aromatic nature.[10]

-

Organic Solvents: Solubility is significantly higher in polar aprotic organic solvents. For instance, while quantitative data for 2,4-dichloroquinazoline is sparse, related compounds like 4,7-dichloroquinoline are readily soluble in chloroform (50 mg/mL). For biological testing, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[10] For in vivo studies, formulation strategies often involve co-solvents like PEG300 and surfactants such as Tween 80 to ensure bioavailability.[10]

Causality Insight: The poor aqueous solubility is a direct consequence of the hydrophobic benzene ring and the energetic penalty of disrupting the stable crystal lattice. The chlorine atoms, while electronegative, contribute more to lipophilicity than to aqueous solubility. This low solubility is a key driver for formulation development, including nanocrystal and amorphous solid dispersion technologies.

Acidity and Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and target binding. The quinazoline nucleus contains two nitrogen atoms (N1 and N3) that can be protonated. The parent quinazoline is a weak base with a pKa of approximately 3.31.[11]

The introduction of electron-withdrawing chlorine atoms decreases the basicity of the ring nitrogens, thereby lowering the pKa. While experimental pKa values for many dichloro-isomers are not widely published, computational methods provide reliable estimates. For 2,4-dichloroquinazoline, a predicted pKa of -0.43 suggests that it is a very weak base, remaining unprotonated under typical physiological conditions.[12]

Expertise Insight: The low pKa is a critical feature. In drug design, particularly for kinase inhibitors that target ATP-binding pockets, maintaining a neutral charge is often advantageous for crossing cell membranes and fitting into hydrophobic pockets. The dichloro-substituents effectively "tune" the pKa to ensure the molecule remains in its non-ionized form in the body.

Structural Analysis: X-ray Crystallography

-

Molecular Geometry: The quinazoline ring system is essentially planar, a key feature that facilitates π–π stacking interactions.

-

Crystal Packing: In the crystal lattice, molecules of 2,4-dichloro-7-fluoroquinazoline arrange in parallel stacks. These stacks are stabilized by π–π interactions between the quinazoline moieties of adjacent molecules, with a measured centroid-to-centroid distance of 3.8476 Å.[8]

Table 2: Representative Crystallographic Data for 2,4-Dichloro-7-fluoroquinazoline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8257 |

| b (Å) | 15.0664 |

| c (Å) | 14.3453 |

| β (°) | 95.102 |

| Volume (ų) | 823.59 |

| Z (molecules/cell) | 4 |

| Reference | [8] |

Self-Validating System: The planarity observed in the crystal structure validates the foundational assumption used in many computational models for predicting molecular interactions. These stacking interactions explain the crystalline nature and relatively high melting points of these compounds.

Section 2: Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure and substitution pattern of dichloroquinazolines.

-

¹H NMR: The aromatic protons on the benzene portion of the ring typically appear in the range of 7.5-9.2 ppm. The exact chemical shift and coupling patterns (doublets, triplets, etc.) are diagnostic of the chlorine substitution pattern. For example, in 4,7-dichloro-6-nitroquinazoline, the protons H-5 and H-8 appear as distinct singlets at 8.76 and 8.30 ppm, respectively, due to the lack of adjacent protons.[7]

-

¹³C NMR: The carbon atoms of the quinazoline ring resonate between approximately 120 and 165 ppm. Carbons directly attached to chlorine (C-Cl) and nitrogen (C-N) are shifted significantly downfield. For 4,7-dichloro-6-nitroquinazoline, the C4 carbon appears at 163.6 ppm, while the C2 carbon is at 156.9 ppm.[7]

Table 3: Representative NMR Data for 4,7-Dichloro-6-nitroquinazoline (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 9.18 (s, 1H) | 156.9 |

| 4 | - | 163.6 |

| 4a | - | 122.1 |

| 5 | 8.76 (s, 1H) | 123.5 |

| 6 | - | 147.5 |

| 7 | - | 132.8 |

| 8 | 8.30 (s, 1H) | 132.2 |

| 8a | - | 151.6 |

| Reference | [7] | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups and bond vibrations within the molecule.

-

C=N Stretch: Strong absorptions between 1620-1690 cm⁻¹ are characteristic of the C=N bonds within the pyrimidine ring.[7][13]

-

C=C Stretch: Aromatic C=C bond stretching vibrations appear in the 1400-1600 cm⁻¹ region.[13]

-

C-Cl Stretch: C-Cl stretching vibrations typically appear in the fingerprint region, usually between 600-800 cm⁻¹, but are often complex and less diagnostic than other peaks.

-

C-H Stretch: Aromatic C-H stretching is observed just above 3000 cm⁻¹.[14]

For 2,4-dichloro-6,7-dimethoxyquinazoline , characteristic peaks are observed for C-H stretching, C=N/C=C vibrations, and C-O stretching from the methoxy groups.[9]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Electron Impact (EI) or Electrospray Ionization (ESI) will produce a molecular ion peak. A key diagnostic feature for dichloro-compounds is the isotopic pattern. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as a cluster of peaks:

-

M⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.

-

-

Fragmentation: Fragmentation often occurs via the loss of chlorine atoms (a loss of 35 or 37 Da) or the loss of HCl (a loss of 36 or 38 Da). The fragmentation of the related 4,7-dichloroquinoline core has been shown to proceed via heteroatom elimination.

Workflow for Spectroscopic Analysis

Caption: Logical workflow for structural elucidation.

Section 3: Chemical Properties and Reactivity

The chemical reactivity of dichloroquinazolines is dominated by the susceptibility of the C-Cl bonds to nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the ring nitrogens makes the carbons at positions 2 and 4 highly electrophilic.

Regioselective Nucleophilic Substitution

A cornerstone of dichloroquinazoline chemistry is the differential reactivity of the C2 and C4 positions. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at C2. [3]

-

Causality: This regioselectivity can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows the negative charge to be delocalized onto the more electronegative N1 atom, forming a more stable intermediate compared to the intermediate formed from attack at C2.

This differential reactivity is a powerful synthetic tool. It allows for the sequential and controlled introduction of different nucleophiles. Mild reaction conditions (e.g., amines in ethanol at room temperature or slightly elevated temperatures) typically result in selective substitution at C4, leaving the C2-chloro group intact for subsequent modification under harsher conditions (e.g., higher temperatures or stronger bases).[3]

Workflow for Sequential SₙAr Reaction

Caption: Synthetic strategy for disubstituted quinazolines.

Section 4: Stability and Storage

The stability of dichloroquinazolines is a critical factor for ensuring the integrity of research materials and the shelf-life of potential drug candidates.

-

Hydrolytic Stability: The electrophilic nature of the C2 and C4 positions makes them susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The C4-chloro group is more readily hydrolyzed. The compound 4,7-dichloro-6-nitroquinazoline, for instance, is noted to be extremely sensitive to moisture and can readily hydrolyze back to its quinazolinone precursor.[15] This necessitates careful handling and storage in dry conditions.

-

Solvent Stability: While DMSO is a common solvent for creating stock solutions, long-term stability can be an issue. For some quinazoline derivatives, solutions in DMSO show degradation over time, whereas aqueous solutions (if solubility permits) can be stable for over a month when stored properly.

-

Recommended Storage: To minimize degradation, dichloroquinazolines should be stored as dry solids in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[4] Stock solutions in DMSO should be prepared fresh or stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Section 5: Relevance in Drug Discovery - Targeting EGFR

Dichloroquinazolines, particularly the 2,4-dichloro isomer, are most famous as precursors to a class of highly successful anticancer drugs: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[1] Drugs like Gefitinib and Erlotinib are 4-anilinoquinazolines, synthesized via nucleophilic substitution at the C4 position of a dichloroquinazoline derivative.

-

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[16] The major pathways include the Ras-Raf-MAPK pathway and the PI3K-Akt pathway.[16] Quinazoline-based TKIs act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby shutting down these pro-cancer signals.

EGFR Signaling Pathway and Point of Inhibition

Caption: Quinazoline TKIs inhibit EGFR signaling.

Section 6: Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are standard methodologies. The expected outcomes (e.g., NMR shifts, MS isotopic patterns) serve as internal validation points for successful synthesis and characterization.

Protocol 6.1: General Procedure for Nucleophilic Substitution at C4

Causality: This protocol uses mild conditions to exploit the higher reactivity of the C4 position, ensuring selective substitution. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary nucleophile.

-

Dissolution: Dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Reagents: Add the desired amine nucleophile (1.1 eq) to the solution, followed by the addition of DIPEA (1.5 eq).

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Redissolve the crude product in a solvent like dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization.

-

Validation: Confirm the structure of the 2-chloro-4-amino-quinazoline product using NMR, MS, and IR as described in Section 2.

Protocol 6.2: Determination of Solubility by Shake-Flask Method

Causality: This equilibrium-based method ensures that the true thermodynamic solubility is measured, which is essential for accurate biopharmaceutical classification.

-

Preparation: Add an excess amount of the solid dichloroquinazoline compound to a known volume (e.g., 2 mL) of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vial to stand to let undissolved solid settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining suspended solid.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or mM, accounting for the dilution factor.

References

-

Zieliński, W., & Kudelko, A. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. [Link]

-

Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

-

(n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., Hussain, R., & Jabeen, S. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. [Link]

-

(n.d.). Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

(n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ResearchGate. [Link]

-

(n.d.). 2,4-Dichloroquinoline. SpectraBase. [Link]

-

Somvanshi, D. S., K-R, P., & Kumar, M. S. (2009). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o370. [Link]

-

(n.d.). X‐ray structure of 2‐cyanoquinazolin‐4(3H)‐one (4) (CCDC‐1973068). ResearchGate. [Link]

-

Timári, I., T-S, K., & K-V, I. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 545–553. [Link]

-

Desroses, M., Scobie, M., & Helleday, T. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. Royal Society of Chemistry. [Link]

-

(n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

-

(n.d.). 2,4-Dichloroquinazoline. PubChem. [Link]

-

(n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Nguyen, V. H., Nguyen, T. T., & Le, T. H. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(4), M1095. [Link]

-

(n.d.). Quinoline, 4,7-dichloro-. NIST WebBook. [Link]

-

(n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. ResearchGate. [Link]

-

Al-Zahrani, K. A. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2955. [Link]

-

Nguyen, V. H., Nguyen, T. T., & Le, T. H. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

-

(n.d.). X‐ray structures of 3′,5′‐dichloro‐1H‐spiro(quinazoline‐2,4. ResearchGate. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

(2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

(n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

(n.d.). EGFR signalling pathways. bioRxiv. [Link]

-

(2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

(2024). Article. SciELO. [Link]

-

de Oliveira, D. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]

-

Orser, C. S., & Lange, C. C. (1994). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Journal of Bacteriology, 176(19), 5860-5866. [Link]

-

(2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545. [Link]

-

(2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

Kumar, D., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755365. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22, 4159-4186. [Link]

-

(n.d.). Green approaches towards synthesis of substituted quinazolines. ResearchGate. [Link]

-

da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 24. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2,4-Dichloroquinazoline | 607-68-1 [sigmaaldrich.com]

- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 10. 4,7-Dichloroquinazoline | Others 15 | 2148-57-4 | Invivochem [invivochem.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

The Quinazoline Nucleus: A Privileged Scaffold for Targeting Diverse Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core - A Cornerstone of Modern Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, has emerged as a "privileged" structure in medicinal chemistry.[1][2][3] This designation stems from its remarkable ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity.[1][2][3] The inherent drug-like properties and synthetic tractability of the quinazoline nucleus have led to the development of numerous FDA-approved drugs and a plethora of clinical candidates for a diverse range of therapeutic areas.[3][4] Notably, quinazoline derivatives have made a significant impact in oncology, particularly as inhibitors of protein kinases.[2][4] However, their therapeutic potential extends far beyond cancer to include neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1][5]

This technical guide provides a comprehensive overview of the key biological targets of the quinazoline core structure. We will delve into the molecular mechanisms of action, explore the structure-activity relationships (SAR) that govern target engagement, and provide detailed protocols for essential in vitro assays used to characterize these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the discovery of novel quinazoline-based therapeutics.

I. Targeting Protein Kinases in Oncology: The Epidermal Growth Factor Receptor (EGFR)

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinazoline scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors, with the Epidermal Growth Factor Receptor (EGFR) being the most prominent target.[6]

Mechanism of Action of Quinazoline-Based EGFR Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[8] This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell growth and division.[7][9] In many cancers, EGFR is overexpressed or harbors activating mutations that lead to constitutive kinase activity and uncontrolled cell proliferation.[6][10]

Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[2][6] The 4-anilinoquinazoline core effectively mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain.[11] This binding event prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[7][12]

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors

The development of highly potent and selective EGFR inhibitors has been guided by extensive SAR studies. The 4-anilinoquinazoline scaffold is a critical pharmacophore, and modifications at various positions on both the quinazoline ring and the aniline moiety have been shown to significantly impact inhibitory activity.[6][13]

| Position of Substitution | Favorable Substituents for EGFR Inhibition | Rationale | Reference(s) |

| Quinazoline C6, C7 | Small, electron-donating groups (e.g., methoxy) | Enhance binding affinity within the ATP pocket. | [11] |

| Aniline Moiety | Halogenation (e.g., chloro, bromo) | Improves potency and can confer selectivity. | [11] |

| Aniline Moiety | Bulky lipophilic groups | Can extend into a hydrophobic pocket, increasing affinity. | [13] |

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the EGFR kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[8]

-

Dilute the recombinant human EGFR kinase domain and the poly(Glu, Tyr) 4:1 substrate to their working concentrations in the kinase buffer.

-

Prepare a serial dilution of the quinazoline test compound in DMSO, followed by a further dilution in the kinase buffer.

-

-

Kinase Reaction:

-

Signal Generation and Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[8]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Calculate the percent inhibition of EGFR activity for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram of EGFR Kinase Inhibition Assay Workflow:

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for quinazoline-based PI3K inhibitors.

IV. Expanding the Therapeutic Landscape: Non-Oncological Targets

The versatility of the quinazoline scaffold extends beyond oncology, with derivatives showing promise in treating neurodegenerative and infectious diseases.

A. Alzheimer's Disease: Targeting Cholinesterases and Beyond

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. [1]The multifaceted nature of AD has spurred the development of multi-target drugs, and the quinazoline scaffold is well-suited for this purpose. [1][2]Quinazoline derivatives have been shown to inhibit key enzymes and pathways implicated in AD pathogenesis, including:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in current AD therapies. [1][10]* β-amyloid (Aβ) Aggregation: Some quinazoline compounds can inhibit the aggregation of Aβ peptides into toxic plaques, a hallmark of AD. [1][2]* Tau Protein Hyperphosphorylation: The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, another key feature of AD. Quinazoline derivatives are being explored as inhibitors of the kinases involved in this process. [10]

B. Infectious Diseases: Antimicrobial and Antiviral Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Quinazoline derivatives have demonstrated a broad spectrum of activity against various bacteria, fungi, and viruses. [5][14]

-

Antibacterial Targets: One of the key bacterial targets for quinazoline-based compounds is DNA gyrase , an essential enzyme for DNA replication in bacteria. [15][16][17]By inhibiting DNA gyrase, these compounds block bacterial proliferation. [15]* Antiviral Targets: In the context of viral infections, quinazoline derivatives have shown inhibitory activity against various viral proteins. For instance, some derivatives have been found to inhibit the neuraminidase of the influenza virus, an enzyme crucial for the release of new viral particles from infected cells. [5][18]

V. Assessing Cellular Effects: The MTT Cell Viability Assay

A fundamental step in the evaluation of potential therapeutic agents is to assess their impact on cell viability and proliferation. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [4] Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the quinazoline test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [4]5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Diagram of MTT Assay Workflow:

Sources

- 1. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. promega.com [promega.com]

- 9. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Privileged Structure in Modern Kinase-Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has unveiled the profound importance of protein kinases as pivotal regulators of malignant cell signaling. Dysregulation of these enzymes is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. Within the vast landscape of kinase inhibitors, the quinazoline core has emerged as a "privileged scaffold," a structural motif that has given rise to a multitude of clinically successful drugs. This technical guide provides a comprehensive exploration of the discovery and development of quinazoline derivatives as kinase inhibitors. We will delve into the fundamental principles of kinase biology, the rationale behind targeting these enzymes, and the medicinal chemistry strategies that have transformed the simple quinazoline heterocycle into a cornerstone of precision oncology. This guide will offer in-depth, field-proven insights into the experimental workflows, from initial screening to preclinical validation, and provide detailed protocols for key assays. By synthesizing technical accuracy with practical expertise, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate and innovate within this critical area of cancer research.

The Kinase Superfamily: Central Nodes in Cellular Communication and Disease

Protein kinases constitute a large and diverse superfamily of enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating the protein's activity, localization, and interaction with other molecules. Kinases are integral components of signaling pathways that govern fundamental cellular processes, including proliferation, differentiation, survival, and metabolism.

Given their central role, it is not surprising that aberrant kinase activity is a frequent driver of oncogenesis. Genetic alterations such as point mutations, amplifications, and chromosomal translocations can lead to constitutively active kinases, resulting in uncontrolled cell growth and tumor formation. The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the cyclin-dependent kinases (CDKs) are just a few examples of kinases whose dysregulation is intimately linked to various cancers.[1][2][3] This understanding has logically positioned kinase inhibition as a premier strategy in cancer drug discovery.

Key Kinase Targets in Oncology

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common in non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR signaling can starve tumors of their blood supply.[7]

-

Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family that is overexpressed in a subset of breast cancers, leading to aggressive tumor growth.[8]

-

Multi-Kinase Inhibition: The complexity and redundancy of signaling pathways have led to the development of multi-targeted inhibitors that can simultaneously block several key kinases, potentially leading to a more durable anti-tumor response.[9][10]

The Rise of the Quinazoline Scaffold: A Medicinal Chemistry Perspective

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has proven to be an exceptionally versatile scaffold for the design of kinase inhibitors.[11] Its journey from a simple chemical entity to the core of numerous FDA-approved drugs is a testament to the power of rational drug design and structure-activity relationship (SAR) studies.

Structural Features and Mechanism of Action

The 4-anilinoquinazoline moiety is the archetypal pharmacophore for many EGFR and VEGFR inhibitors.[12][13] The quinazoline core acts as a mimic of the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. The aniline substituent at the 4-position typically occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.[12]

Key interactions that anchor the quinazoline scaffold within the kinase active site include:

-

Hydrogen bonding: The N1 and N3 atoms of the quinazoline ring can form crucial hydrogen bonds with backbone residues in the hinge region of the kinase.[12]

-

Hydrophobic interactions: The quinazoline ring and the aniline substituent engage in van der Waals interactions with hydrophobic residues in the active site.

-

Substituent effects: Modifications at various positions of the quinazoline and aniline rings can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[14]

Generations of Quinazoline-Based EGFR Inhibitors

The evolution of quinazoline-based EGFR inhibitors showcases a clear progression in medicinal chemistry, driven by the need to overcome clinical resistance.

-

First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are classic examples. They compete with ATP for binding to the kinase domain of wild-type and certain activating mutant forms of EGFR.[5][15] However, their efficacy is limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[5]

-

Second-Generation (Irreversible Inhibitors): Afatinib and Dacomitinib were designed to overcome T790M-mediated resistance. They feature a reactive group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition.[4][5]

-

Third-Generation (Mutant-Selective Irreversible Inhibitors): Osimertinib represents a significant advancement. It is designed to selectively target both the activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR. This improved selectivity profile results in a better therapeutic window and reduced side effects.[12]

The Discovery and Development Workflow: A Step-by-Step Guide

The journey of a quinazoline derivative from a library compound to a clinical candidate is a multi-stage process that requires a synergistic interplay of chemistry, biology, and pharmacology.

Primary Screening: Identifying the "Hits"

The initial step involves screening a large library of compounds to identify those that exhibit inhibitory activity against the target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Quinazoline compound library

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Step-by-Step Procedure: [16]

-

Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer. Serially dilute the quinazoline compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the quinazoline compound (or DMSO control), and the substrate.

-

Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cellular Assays: Assessing Anti-proliferative Activity